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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridin-2-amine

CAS No.: 51564-92-2

Cat. No.: B118308

Get Quote

The "Privileged Scaffold" in Kinase Inhibitor Discovery[1]

Executive Summary
In the high-stakes landscape of medicinal chemistry, 6-Chloro-4-methylpyridin-2-amine
(CAS: 51564-92-2) has emerged as a critical "privileged scaffold." Its utility lies not merely in its

structure, but in its strategic trifunctional nature: a nucleophilic amino group for hydrogen

bonding, an electrophilic chlorine for diversity-oriented synthesis (DOS), and a C4-methyl group

that often dictates selectivity in ATP-binding pockets of kinase enzymes.[1]

This technical guide dissects the compound's physicochemical profile, its pivotal role in

structure-activity relationship (SAR) campaigns, and provides a validated protocol for its most

common synthetic application: the Palladium-catalyzed cross-coupling reaction.

Chemical Identity & Physicochemical Profile[1][2][3][4]
[5][6][7][8]
Precise characterization is the bedrock of reproducible science. The following data

consolidates the core identity of the scaffold.
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Property Specification

IUPAC Name 6-Chloro-4-methylpyridin-2-amine

Common Synonyms
2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-

2-pyridinamine

CAS Number 51564-92-2

Molecular Formula C₆H₇ClN₂

Molecular Weight 142.59 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, MeOH, DCM; Sparingly

soluble in Water

pKa (Calculated) ~3.5 (Pyridine N), ~23 (Amine NH)

Storage
2-8°C, Inert atmosphere (Argon/Nitrogen

recommended)

Strategic Utility in Drug Design: The "Warhead" Concept
The value of 6-Chloro-4-methylpyridin-2-amine lies in its orthogonal reactivity.[1] It allows

medicinal chemists to "grow" molecules in specific vectors to probe biological targets.[2]

3.1 The C4-Methyl "Gatekeeper"
In many kinase inhibitors, the methyl group at the C4 position serves a dual purpose:

Steric Occlusion: It can induce a twisted conformation in bi-aryl systems, improving

selectivity by clashing with non-target residues.

Hydrophobic Packing: It frequently occupies small hydrophobic pockets (e.g., the

"gatekeeper" region) within the enzyme active site, enhancing binding affinity [1].

3.2 Reactivity Visualization
The following diagram illustrates the orthogonal reactivity vectors available on this scaffold.
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Figure 1: Orthogonal reactivity map of the scaffold, highlighting the distinct chemical roles of

the C2, C4, and C6 positions.

Validated Experimental Protocol: Suzuki-Miyaura
Coupling
The most critical transformation for this scaffold is the functionalization of the C6-Chlorine.

Chloropyridines are notoriously less reactive than their bromo- or iodo-counterparts due to the

stronger C-Cl bond.[1] Therefore, standard Pd(PPh₃)₄ protocols often fail.

Objective: Synthesis of a 6-aryl-4-methylpyridin-2-amine derivative via Suzuki Coupling.

Mechanism: Oxidative addition into the electron-deficient C-Cl bond, followed by

transmetallation and reductive elimination.

4.1 Reagents & Equipment[1]
Substrate: 6-Chloro-4-methylpyridin-2-amine (1.0 eq)

Coupling Partner: Aryl Boronic Acid (1.2 eq)

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

Rationale: XPhos is a bulky, electron-rich phosphine ligand specifically designed to

facilitate oxidative addition into aryl chlorides [2].
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Base: K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Atmosphere: Argon (Strictly anaerobic).

4.2 Step-by-Step Methodology
Preparation (In Glovebox or Schlenk Line):

Charge a microwave vial or pressure tube with the Scaffold (1.0 mmol, 142.6 mg), Aryl

Boronic Acid (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and

Base (2.0 mmol).

Critical Step: The catalyst and ligand should be premixed if possible, or added

simultaneously to ensure active species formation.

Solvation & Degassing:

Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

Sparge the mixture with Argon for 5 minutes. Cap the vial immediately.

Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or

catalyst deactivation.

Reaction:

Heat the reaction vessel to 100°C for 4–12 hours.

Monitoring: Monitor via LC-MS. The starting material (M+H 143) should disappear,

replaced by the product mass.

Work-up:

Cool to room temperature.[3][4] Dilute with EtOAc (20 mL).

Filter through a pad of Celite to remove Palladium black.
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Wash the filtrate with Brine (2 x 10 mL). Dry over Na₂SO₄.

Purification:

Concentrate in vacuo.

Purify via Flash Column Chromatography (Silica Gel).

Eluent: Gradient of 0-10% MeOH in DCM (The amino group makes the product polar).

Workflow: From Scaffold to Lead Candidate[1]
The following workflow demonstrates how this specific CAS entry functions as the starting point

for a high-throughput library generation campaign.
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Figure 2: Sequential functionalization workflow utilizing the scaffold's differential reactivity.

Safety & Handling (SDS Summary)
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While specific toxicological data for this intermediate may be sparse compared to commercial

drugs, it should be treated with the rigor of a halogenated pyridine.

Hazards:

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Acute Toxicity: Treat as potentially toxic if swallowed (Category 4).

Handling:

Always use a chemical fume hood.

Wear nitrile gloves and safety goggles.

Avoid dust formation; the amine functionality can make the dust sticky and irritating to

mucous membranes.

Waste Disposal:

Dispose of as halogenated organic waste. Do not release into drains due to potential

aquatic toxicity of chloropyridines.

References
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-4-pyridyl)-N'-phenylureas as Potent

Inhibitors of Raf Kinases. Journal of Medicinal Chemistry, 47(17), 4230–4244.

Billingsley, K., & Buchwald, S. L. (2007). Pyridines and Pyrazines in Palladium-Catalyzed

Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(28), 5359-5363.

BenchChem. (2025).[5] Application Notes and Protocols for the Suzuki-Miyaura Coupling of

2-Amino-5-bromo-4-methylpyridine.

PubChem. (2025).[6] 6-Chloro-4-methylpyridin-2-amine Compound Summary. National

Library of Medicine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pdf.benchchem.com/189/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methylpyridin-2-amine
https://www.benchchem.com/product/b118308/docs?utm_src=pdf-body#technical-monograph-6-chloro-4-methylpyridin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118308?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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